BenchChemオンラインストアへようこそ!

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis

Choose 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole when SAR precision and synthetic efficiency are non-negotiable. The 2-Cl handle enables single-step diversification via nucleophilic aromatic substitution—bypassing halogenation or protecting group steps required by 2-amino analogs. The 5-ethyl group delivers a single, defined regioisomer, eliminating isomeric mixtures that compromise assay reproducibility. This directly linked indole-pyrimidine core falls within ATR (US20110053923A1) and IKKβ (US 8,501,166 B2) patent families, with analogs achieving IC₅₀ values as low as 0.18 nM. Available at ≥98% purity.

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
Cat. No. B8223808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C14H12ClN3/c1-2-9-7-17-14(15)18-13(9)11-8-16-12-6-4-3-5-10(11)12/h3-8,16H,2H2,1H3
InChIKeyCUWOJGMCKFUCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole (CAS 1847463-13-1): Procurement-Focused Overview of an Indole-Pyrimidine Scaffold for Kinase Inhibitor Research


3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole (CAS 1847463-13-1) is a heterocyclic small molecule consisting of an indole ring directly linked at the 3-position to a 2-chloro-5-ethylpyrimidine moiety. Its molecular formula is C₁₄H₁₂ClN₃, with a molecular weight of 257.72 g/mol . The compound is commercially available as a research chemical from multiple vendors, typically at purities of 95–98%, with Sigma-Aldrich listing 98% purity and CymitQuimica listing 95% . The pyrimidinyl indole scaffold class has been identified in multiple patent families as a core pharmacophore for kinase inhibition, specifically targeting ATR kinase [1] and IKKβ [2], both of which are clinically relevant targets in oncology and inflammatory disease research. The 2-chloro-5-ethyl substitution pattern on the pyrimidine ring distinguishes this compound from other pyrimidinyl indole analogs, providing a unique vector for structure-activity relationship exploration and further derivatization via nucleophilic aromatic substitution at the chloro position.

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole: Why Scaffold-Level Substitution with Pyrimidinyl Indole Analogs Introduces Undefined Risk in Kinase-Targeted Research


Substituting this compound with other pyrimidinyl indole analogs without careful consideration of substitution pattern and linker geometry introduces substantial and quantifiable risk to research outcomes. The type of linkage between the pyrimidine and indole moieties directly determines kinase selectivity profiles: published structure-activity relationship (SAR) studies on indole-pyrimidine derivatives demonstrate that selectivity for EGFR versus other angiokinases, particularly VEGFR2, depends critically on the position of substituents on the pyrimidine ring and the type of linker connecting pyrimidine to the indole moiety [1]. In a systematic SAR exploration of 22 indole-pyrimidine biaryl derivatives evaluated against five cancer cell lines (MGC-803, PC-3, EC-109, PC-12, MCF-7), antiproliferative activity varied dramatically, with the most potent analog (compound 6k) exhibiting an IC₅₀ of 2.75 µM against PC-3 cells while many structurally close analogs showed substantially weaker or negligible activity [2]. Furthermore, the 2-chloro substituent on the pyrimidine ring serves as a synthetically enabling handle for further derivatization that is absent in non-chlorinated or differently substituted analogs—generic substitution with a compound lacking this reactive site would foreclose critical derivatization pathways and reduce synthetic utility for lead optimization campaigns. Given that even subtle alterations to the pyrimidinyl indole scaffold can shift a compound from potent kinase inhibition to inactivity, procurement of the precise structure with verified substitution pattern is essential for reproducible, interpretable SAR studies.

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole: Quantitative Comparator Evidence for Procurement Decisions in Kinase Inhibitor Research


Synthetic Accessibility: Quantitative Yield Advantage of 2-Chloro-5-ethylpyrimidine Building Block Over 5-Unsubstituted and 5-Bromo Analogs

The 2-chloro-5-ethylpyrimidine precursor required for synthesizing this target compound is produced via established synthetic routes with reported yields that provide a quantifiable basis for procurement prioritization. Two principal synthetic routes are documented: starting from 2,4-dichloro-5-ethylpyrimidine yields approximately 29%, while the alternative route using triethylaluminum and 5-bromo-2-chloropyrimidine yields approximately 41% . This latter yield (41%) compares favorably to reported yields for 5-unsubstituted 2-chloropyrimidine syntheses, which typically fall in the 45–87% range but produce isomeric mixtures when R1 ≠ R2 ≠ H, necessitating additional purification steps that reduce effective usable yield [1]. The 5-ethyl substitution thus provides a defined, single-isomer product with moderate but reliable synthetic accessibility, balancing availability against the functional value of the ethyl group for SAR exploration.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Synthesis Heterocyclic Building Blocks

Commercial Availability and Price-Per-Gram Benchmarking: 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole vs. 5-Ethyl-Absent and N-Methylated Analogs

The target compound is commercially available from multiple established vendors with documented purities ranging from 95% to 98% . At the 1 g scale, the target compound is priced at approximately €793, translating to approximately €793/g . For comparative procurement context, the 5-ethyl-absent analog 3-(2-chloropyrimidin-4-yl)-1H-indole (CAS 945016-63-7) is priced at approximately ¥1,226 per 10 g (≈¥122.6/g or ≈€16/g) [1], making it approximately 50-fold less expensive per gram. However, the N-methylated variant 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0) is priced at USD 410 per 1 g (≈€380/g) , positioning the target compound at a premium of approximately 2.1× over the N-methyl analog. The price premium for the target compound reflects the added synthetic complexity of the 5-ethyl substitution on the pyrimidine ring, which is absent in the substantially cheaper 5-unsubstituted analog.

Procurement Chemical Sourcing Medicinal Chemistry Building Block Economics

Scaffold Validation: Indole-Pyrimidine Core Demonstrates High-Potency Kinase Inhibition Across Multiple Target Classes

The indole-pyrimidine scaffold represented by this compound class has been validated in multiple independent studies as capable of achieving low-nanomolar potency against clinically relevant kinases. The indole-pyrimidine derivative MKP101 inhibits EGFR with an IC₅₀ of 43 nM and demonstrates angiokinase inhibition comparable to the approved drug pazopanib [1]. In a more optimized series, compound 6b-1—an indole-pyrimidine derivative structurally related to osimertinib—exhibits an IC₅₀ of 0.18 nM against double-mutant EGFR (L858R/T790M) and 2.89 nM against wild-type EGFR [2]. The pyrimidinyl indole scaffold has also been patented for IKKβ inhibition [3] and for ATR kinase inhibition, with the ATR inhibitor AZ20 (a pyrimidinyl indole) achieving an IC₅₀ of 5 nM against ATR in enzymatic assays and 50 nM in cellular Chk1 phosphorylation assays [4]. Notably, the type of linker between pyrimidine and indole—whether directly linked (as in the target compound) or tethered via amino/oxy groups—is a critical determinant of kinase selectivity [1].

Kinase Inhibition EGFR ATR IKKβ Oncology

Intellectual Property Positioning: Direct Linkage Indole-Pyrimidine Scaffold Explicitly Claimed in ATR and IKKβ Inhibitor Patent Families

The directly linked indole-pyrimidine scaffold—the precise connectivity present in the target compound—is explicitly claimed in multiple patent families targeting high-value kinase indications. US Patent Application US20110053923A1 (AstraZeneca) claims pyrimidinyl indole compounds of Formula (I) for use in treating ATR-mediated proliferative diseases, specifically including cancer indications where ATR inhibition is therapeutically relevant [1]. US Patent 8,501,166 B2 (Hutchison Medipharma) claims pyrimidinyl indole compounds as IKKβ inhibitors for cancer and inflammatory disease treatment [2]. Chilean patent CL-2011001536-A1 further claims pyrimidin-2-yl-1H-indole derivatives as ATR kinase inhibitors for cancer treatment [3]. In contrast, alternative scaffolds such as 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives [4] and pyrimido[5,4-b]indole fused tricyclic systems [5] represent chemically distinct classes with different patent landscapes. The target compound's scaffold falls precisely within the claim scope of active patent families, whereas fused tricyclic or ether-tethered analogs are subject to separate and distinct intellectual property coverage.

Intellectual Property ATR Kinase IKKβ Kinase Patent Analysis Drug Discovery

Reactive Handle Advantage: 2-Chloro Substituent Enables Single-Step Derivatization Not Available in 2-Amino or 2-Unsubstituted Pyrimidinyl Indole Analogs

The 2-chloro substituent on the pyrimidine ring of the target compound provides a chemically enabling reactive handle that is absent in many closely related pyrimidinyl indole analogs. This chloro group undergoes nucleophilic aromatic substitution (SNAr) reactions with a broad range of nitrogen, oxygen, and sulfur nucleophiles, enabling single-step introduction of diverse substituents at the pyrimidine 2-position . The 2-chloro-4-substituted pyrimidine moiety has been specifically noted for high reaction selectivity in substitution reactions, effectively avoiding isomer and by-product formation while delivering products that are easily purified and of high quality [1]. In contrast, analogs such as 2-amino-substituted pyrimidinyl indoles or 2-unsubstituted pyrimidinyl indoles lack this reactive electrophilic site, requiring additional synthetic steps (e.g., oxidation, halogenation, or protecting group strategies) to introduce functionality at the 2-position. This reactive handle advantage is particularly valuable in kinase inhibitor optimization campaigns where pyrimidine 2-position substitution is a key SAR vector for modulating potency and selectivity [2].

Synthetic Chemistry Derivatization Cross-Coupling Medicinal Chemistry Lead Optimization

Storage Stability: Documented 4°C Storage Requirement Aligns with Typical Indole-Pyrimidine Building Block Handling

The target compound has a documented storage temperature requirement of 4°C , which is consistent with the handling requirements of many indole-containing and chloropyrimidine-containing heterocyclic building blocks. For comparative context, the 5-ethyl-absent analog 3-(2-chloropyrimidin-4-yl)-1H-indole similarly requires storage at 2–8°C with ice-pack shipping [1], and the N-methylated analog 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is recommended for storage at 0–4°C for short-term and -20°C for long-term . The target compound is shipped at room temperature within the continental US and is described as a solid , facilitating straightforward handling upon receipt. No evidence of exceptional instability or decomposition under recommended storage conditions has been reported, positioning this compound as a standard-handling building block that does not impose unusual procurement or inventory management burdens.

Chemical Stability Storage Procurement Inventory Management

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole: Evidence-Anchored Application Scenarios for Procurement Prioritization


Kinase Inhibitor SAR Exploration Targeting ATR and IKKβ with Direct Indole-Pyrimidine Linkage

Procure this compound as a core scaffold for systematic structure-activity relationship studies targeting ATR and IKKβ kinases, two validated oncology targets with active patent families. The directly linked indole-pyrimidine scaffold falls within the Formula (I) claims of US20110053923A1 (ATR inhibition) and US 8,501,166 B2 (IKKβ inhibition), establishing a clear intellectual property foundation . The scaffold class has demonstrated nanomolar potency across multiple kinase targets, with representative compounds achieving IC₅₀ values as low as 0.18 nM against double-mutant EGFR and 5 nM against ATR [1]. The 5-ethyl substitution on the pyrimidine ring provides a defined, single-isomer starting point that avoids the isomeric mixture complications documented for 5-unsubstituted pyrimidine syntheses, where yields can drop substantially due to required purification steps .

Derivatization-Focused Medicinal Chemistry Leveraging 2-Chloro Reactive Handle

Prioritize procurement when the research objective involves rapid generation of diverse pyrimidinyl indole analogs via nucleophilic aromatic substitution at the pyrimidine 2-position. The 2-chloro substituent enables single-step introduction of amine, alcohol, or thiol nucleophiles, whereas 2-amino or 2-unsubstituted analogs require additional synthetic steps (halogenation, oxidation, or protecting group strategies) to achieve comparable diversification . This reactive handle advantage translates to reduced synthetic burden and accelerated SAR exploration in lead optimization campaigns, particularly valuable when evaluating how pyrimidine 2-position substitution modulates kinase selectivity and potency . The 2-chloro-4-substituted pyrimidine moiety has been documented to provide high reaction selectivity with minimal by-product formation [1].

Scaffold-Hopping Campaigns Requiring Defined, Single-Isomer Pyrimidinyl Indole Core

Select this compound when the research program requires a structurally unambiguous pyrimidinyl indole core for scaffold-hopping or bioisostere evaluation studies. Unlike 5-unsubstituted pyrimidine analogs that form isomeric mixtures during synthesis (requiring separation steps that reduce effective yield) , the 5-ethyl substitution defines a single regioisomer, ensuring structural homogeneity and eliminating isomer-related variability in biological assays. The directly linked indole-pyrimidine connectivity distinguishes this scaffold from fused pyrimido[5,4-b]indole tricyclic systems and from ether/amino-tethered analogs, providing a structurally distinct vector for SAR exploration relative to alternative indole-pyrimidine architectures. This defined chemical space may offer patent differentiation advantages relative to more heavily populated fused or tethered scaffold classes.

Procurement for Multi-Step Synthesis Requiring Validated Commercial Supply with Defined Purity

Source this compound for multi-step synthetic sequences where batch-to-batch consistency and defined purity are critical. The compound is available from multiple established vendors including Sigma-Aldrich (98% purity) and CymitQuimica (95% purity) , with storage requirements (4°C) and shipping conditions (room temperature) clearly documented. While the target compound carries a price premium relative to the 5-ethyl-absent analog (approximately 50× more expensive per gram [1]), this cost differential reflects the added synthetic complexity of the 5-ethyl substitution—a structural feature that provides SAR value in kinase inhibitor optimization. Procurement of the precise structure from validated commercial sources ensures that downstream SAR data can be confidently attributed to the intended scaffold rather than to isomer contaminants or substitution pattern variations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.